molecular formula Cl3H2NO2Ru-2 B13143503 Ruthenium(II)NitrosylChloridehydrate

Ruthenium(II)NitrosylChloridehydrate

Cat. No.: B13143503
M. Wt: 255.4 g/mol
InChI Key: GFCUZKOAUWXMQH-UHFFFAOYSA-K
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Description

Ruthenium(II) nitrosyl chloride hydrate (RuCl₃NO·H₂O, CAS 18902-42-6) is a hygroscopic, red crystalline compound with a molecular weight of 237.43 (anhydrous basis) . It is synthesized via controlled hydrolysis of ruthenium nitrosyl chloride intermediates under optimized conditions (40–70°C, pH 7–9), achieving yields up to 92% with high purity (Ru content: 32.16%, Cl⁻ and K⁺ < 0.005%) . The compound features a nitrosyl (NO) ligand coordinated to ruthenium in a linear geometry, with chloride and water completing the octahedral coordination sphere. Its reactivity is influenced by the nitrosyl group, which facilitates redox-active behavior, making it valuable in catalysis and precursor chemistry .

Properties

Molecular Formula

Cl3H2NO2Ru-2

Molecular Weight

255.4 g/mol

IUPAC Name

nitroxyl anion;trichlororuthenium(1-);hydrate

InChI

InChI=1S/3ClH.NO.H2O.Ru/c;;;1-2;;/h3*1H;;1H2;/q;;;-1;;+2/p-3

InChI Key

GFCUZKOAUWXMQH-UHFFFAOYSA-K

Canonical SMILES

[N-]=O.O.Cl[Ru-](Cl)Cl

Origin of Product

United States

Preparation Methods

Step 1: Ruthenium Alkali Dissolution and Oxidation

  • Raw materials: Ruthenium powder, sodium hydroxide, chlorine gas.
  • Process: Ruthenium powder is dissolved in a sodium hydroxide solution under elevated temperature (85-90°C). Chlorine gas is introduced to oxidize ruthenium into hexavalent ruthenium compounds, primarily sodium ruthenate (NaRuO₄).
  • Reaction:
    $$
    \text{Ru} + 3 \text{NaOH} + \text{Cl}2 \rightarrow \text{NaRuO}4 + \text{H}_2\text{O}
    $$
  • Conditions: The molar ratio of sodium hydroxide to ruthenium is maintained between 28-32:1, with chlorine gas in excess (ratio 2-3:1). Temperature is carefully controlled between 85-90°C to optimize oxidation without decomposition.

Step 2: Reduction to Tetravalent Ruthenium

  • Reducing agents: Ethanol or glycol.
  • Reaction:
    $$
    \text{Ru}^{6+} + \text{C}2\text{H}5\text{OH} \rightarrow \text{Ru}^{4+}
    $$
  • The reduction converts hexavalent ruthenium into tetravalent ruthenium, which is more reactive towards complexation with nitric oxide.

Step 3: Formation of Ruthenium Nitrosyl Chloride Hydrate

  • Acidification: The reduced ruthenium solution is acidified with nitric acid (concentration around 65%) at a ratio of 5-7 times the ruthenium content.
  • Reaction:
    $$
    \text{Ru}^{4+} + \text{NO} + \text{H}2\text{O} \rightarrow \text{Ru(NO)Cl}3 \cdot \text{H}_2\text{O}
    $$
  • Conditions: The reaction is maintained at 85-90°C for 7-10 hours, with sodium nitrite added 1-2 hours before completion to facilitate nitrosylation.

Step 4: Concentration and Purification

  • The resulting solution is heated under controlled conditions to remove excess nitrates, yielding Ruthenium(II)NitrosylChloridehydrate as a concentrated solution or solid crystals.

Direct Chlorination of Ruthenium Complexes

An alternative approach involves direct chlorination of ruthenium complexes, followed by nitrosylation.

Step 1: Preparation of Ruthenium Chloride Complex

  • Ruthenium metal or ruthenium dioxide is chlorinated using chlorine gas at elevated temperatures (~85-90°C) in the presence of sodium hydroxide or hydrochloric acid, producing ruthenium trichloride (RuCl₃).

Step 2: Nitrosylation

  • The ruthenium trichloride is then reacted with nitric oxide gas under controlled temperature (~65-70°C) to form this compound.
  • Reaction:
    $$
    \text{RuCl}3 + \text{NO} \rightarrow \text{Ru(NO)Cl}3 \cdot \text{H}_2\text{O}
    $$
  • The process often involves refluxing in aqueous media, with careful control of nitric oxide pressure and temperature to favor nitrosyl complex formation.

Key Parameters and Conditions

Parameter Range/Condition Significance
Temperature 85-90°C Ensures complete oxidation and complexation without decomposition
Molar Ratios NaOH:Ru:Cl = 28-32:1:2-3 Optimizes yield and purity
Reaction Time 7-10 hours Allows complete formation of the complex
Reducing Agent Ethanol or glycol Facilitates reduction from Ru(VI) to Ru(IV)
Nitric Acid Concentration 65% Promotes nitrosylation and stabilizes the complex

Recent Innovations and Industrial Methods

Recent patents have introduced improved synthesis routes emphasizing high purity and yield:

  • Patent CN104556250A: Describes a method involving dissolution of ruthenium in dilute nitric acid, followed by reduction and complexation steps, with the use of vacuum and reflux to control the reaction environment.
  • Patent CN113582259A: Details a process involving oxidation of ruthenium with chlorine, reduction with ethanol or glycol, and subsequent nitrosylation with nitric acid and sodium nitrite, achieving high conversion rates and purity.

Chemical Reactions Analysis

Types of Reactions: Ruthenium(II)NitrosylChloridehydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Catalytic Applications

Catalysis in Organic Reactions
Ruthenium(II) Nitrosyl Chloride Hydrate serves as an effective catalyst in several organic transformations. Its ability to facilitate reactions such as hydrogenation, oxidation, and cross-coupling makes it valuable in synthetic chemistry. The compound's unique electronic properties allow it to stabilize transition states, thereby enhancing reaction rates and selectivity.

Table 1: Catalytic Reactions Involving Ruthenium(II) Nitrosyl Chloride Hydrate

Reaction TypeDescriptionReference
HydrogenationReduces alkenes and alkynes to alkanes
OxidationConverts alcohols to carbonyl compounds
Cross-CouplingFacilitates C-C bond formation

Photodynamic Therapy

Therapeutic Applications
Ruthenium(II) Nitrosyl Chloride Hydrate has shown promise in photodynamic therapy (PDT), particularly in cancer treatment. The compound can release nitric oxide upon irradiation, which has been linked to inducing apoptosis in cancer cells. This property is being explored for targeted therapies where localized treatment can minimize damage to surrounding healthy tissues.

Case Study: PDT Efficacy
A study published in Dalton Transactions demonstrated the effectiveness of ruthenium-based complexes in PDT. The research highlighted the controlled release of nitric oxide and its subsequent therapeutic effects on lung adenocarcinoma cells, showcasing the potential of ruthenium compounds in oncology .

Synthesis of Ruthenium Complexes
Ruthenium(II) Nitrosyl Chloride Hydrate can be utilized as a precursor for synthesizing various ruthenium complexes used in catalysis and materials science. Its ability to form stable coordination complexes with ligands expands its utility in synthetic chemistry.

Example Synthesis
The synthesis of ruthenium nitrosyl complexes involves reacting Ruthenium(II) Nitrosyl Chloride Hydrate with phosphine ligands under controlled conditions. This method yields complexes that exhibit enhanced catalytic activity and selectivity .

Mechanism of Action

The mechanism of action of Ruthenium(II)NitrosylChloridehydrate involves the release of nitric oxide (NO) upon activation. This release can occur through various pathways, including photochemical or thermal activation. The released NO can interact with molecular targets such as enzymes, receptors, and DNA, leading to various biological effects. In the context of anticancer activity, NO can induce apoptosis by activating signaling pathways that lead to cell death .

Comparison with Similar Compounds

Structural and Compositional Analogues

Table 1: Key Properties of Ruthenium Nitrosyl and Chloride Compounds

Compound Formula Ru Content (%) Key Ligands Physical Form Applications References
Ru(II) Nitrosyl Chloride Hydrate RuCl₃NO·H₂O 32.16 NO, Cl⁻, H₂O Red crystals Catalyst precursor, redox studies
Ru(III) Chloride Hydrate RuCl₃·xH₂O 38.0 (min) Cl⁻, H₂O Dark brown powder General Ru precursor, hydrogenation
Ru(III) Nitrosyl Nitrate Ru(NO)(NO₃)₃ 31.9 NO, NO₃⁻ Red-brown powder Halogen-free catalysts, dehydrogenation
Ru(NO)Br₃·5H₂O RuBr₃NO·5H₂O NO, Br⁻, H₂O Dark crystals Limited solubility, niche synthesis
Ru-tris(bipyridyl) Dichloride [Ru(bpy)₃]Cl₂·6H₂O 18.3 2,2′-bipyridine, Cl⁻ Orange-red crystals Electrochemistry, photovoltaics
Chemical and Physical Properties
  • Reactivity: Ru(II) nitrosyl chloride hydrate undergoes hydrolysis to form Ru(NO)(OH)₂ intermediates, with reaction orders of 0.37–0.39 for RuCl₃NO and 0.15–0.17 for KOH . Its activation energy (-2.33 kJ/mol) suggests mild thermal sensitivity compared to RuCl₃·xH₂O, which requires higher temperatures for alkene metathesis . Ru(III) nitrosyl nitrate lacks halogens, making it preferable for catalysts sensitive to Cl⁻ contamination .
  • Solubility: Ru(II) nitrosyl chloride hydrate is water-soluble but hygroscopic, necessitating anhydrous storage . In contrast, Ru(NO)I₃ is sparingly soluble, limiting its utility .
  • Stability :

    • Ru-tris(bipyridyl) dichloride is photostable and redox-active, enabling applications in dye-sensitized solar cells . Ru(III) chloride hydrate decomposes above 300°C, whereas Ru(II) nitrosyl derivatives are stable up to 150°C .

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